1-(Cyclohexylamino)-2-methylpropan-2-ol

Descripción general

Descripción

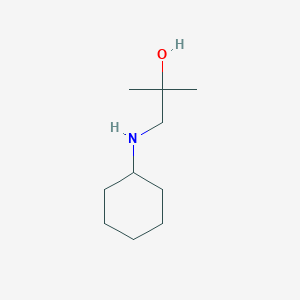

“1-(Cyclohexylamino)-2-methylpropan-2-ol” is a chemical compound with the linear formula C9H19NO . It is related to cyclohexylamine, an organic compound that belongs to the aliphatic amine class . Cyclohexylamine is a colorless liquid, although like many amines, samples are often colored due to contaminants .

Mecanismo De Acción

Target of Action

The primary target of 1-(Cyclohexylamino)-2-methylpropan-2-ol, also known as Hexylcaine, is the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the generation and propagation of action potentials in neurons and muscle. Hexylcaine also inhibits the sodium channel protein type 10 subunit alpha .

Mode of Action

Hexylcaine acts mainly by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited . The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel .

Biochemical Pathways

It is known that local anesthetics like hexylcaine produce a transient block of nerve conduction by interfering with sodium channels . This effect of the anesthetic interferes with the development of an action potential across the nerve .

Pharmacokinetics

Hexylcaine is hydrolyzed by plasma esterases to benzoic acid and other derivatives . The half-life of Hexylcaine is less than 10 minutes . It is soluble in water to the extent of about 12% w/w . A 1% solution is stable to boiling and autoclaving for sterilization purposes .

Result of Action

The molecular and cellular effects of Hexylcaine’s action result in a transient block of nerve conduction, thereby producing a local anesthetic effect . Symptoms of anesthetic overdose include headache, tinnitus, circumoral and tongue paresthesias, restlessness, talkativeness, facial twitching, convulsions, respiratory arrest, and cardiac depression .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-(Cyclohexylamino)-2-methylpropan-2-ol as a chiral auxiliary or ligand in chemical reactions include its high enantioselectivity, ease of synthesis, and compatibility with a wide range of substrates and reaction conditions. However, the limitations of using this compound include its relatively high cost and limited availability.

Direcciones Futuras

Future research on 1-(Cyclohexylamino)-2-methylpropan-2-ol could focus on expanding its applications in asymmetric synthesis and catalysis, as well as investigating its potential effects on biological systems. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound, as well as exploring the synthesis of new derivatives of this compound with improved properties.

Aplicaciones Científicas De Investigación

1-(Cyclohexylamino)-2-methylpropan-2-ol has been extensively studied for its potential applications in asymmetric synthesis and catalysis. It has been used as a chiral auxiliary in various chemical reactions, such as aldol reactions, Michael additions, and Diels-Alder reactions. This compound has also been used as a ligand in transition metal-catalyzed reactions, such as palladium-catalyzed allylic substitution reactions. These applications have shown promising results in the synthesis of chiral compounds with high enantioselectivity.

Propiedades

IUPAC Name |

1-(cyclohexylamino)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-10(2,12)8-11-9-6-4-3-5-7-9/h9,11-12H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQTUNOWAHMDHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC1CCCCC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996735 | |

| Record name | 1-(Cyclohexylamino)-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7527-65-3 | |

| Record name | NSC128247 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Cyclohexylamino)-2-methylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,5-Diacetyloxy-2-(hydroxymethyl)-6-methoxy-oxan-4-yl] acetate](/img/structure/B3056845.png)

![1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B3056868.png)